![molecular formula C2F3 B13422032 Trifluorovinyl radical CAS No. 4605-17-8](/img/structure/B13422032.png)
Trifluorovinyl radical
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Overview
Description
The trifluorovinyl radical is a highly reactive chemical species with the molecular formula C₂F₃ . It is characterized by the presence of three fluorine atoms attached to a vinyl group, making it a fluorinated derivative of the vinyl radical.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trifluorovinyl radicals typically involves the use of perfluorinated precursors. One common method is the dissociation of trifluorovinyl ethers under specific conditions. For example, trifluorovinyl methyl, ethyl, isopropyl, and tert-butyl ethers can be synthesized and then polymerized using free-radical initiators . The reaction conditions often involve high temperatures and the presence of radical initiators to facilitate the formation of the trifluorovinyl radical.
Industrial Production Methods: Industrial production of trifluorovinyl radicals is less common due to their high reactivity and instability. they can be generated in situ during the polymerization processes of trifluorovinyl ethers. The use of specialized equipment and controlled environments is essential to manage the reactivity and ensure safety during production .
Chemical Reactions Analysis
Types of Reactions: The trifluorovinyl radical undergoes various types of chemical reactions, including:
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Substitution Reactions: The radical can participate in substitution reactions, replacing hydrogen atoms in hydrocarbons.
Polymerization: It can initiate polymerization reactions, particularly with other vinyl compounds, leading to the formation of copolymers
Common Reagents and Conditions: Common reagents used in reactions with trifluorovinyl radicals include ethyl vinyl ether, vinyl acetate, and other vinyl compounds. The reactions typically require radical initiators and may be conducted in aqueous or organic solvents under controlled temperatures .
Major Products: The major products formed from reactions involving trifluorovinyl radicals are often copolymers with enhanced chemical resistance and thermal stability. These copolymers have applications in various industries, including coatings, elastomers, and membranes .
Scientific Research Applications
The applications of the trifluorovinyl radical (C2F3) are varied and primarily centered around its use as a monomer in copolymerization processes and as an intermediate in the synthesis of fluorinated compounds.
Scientific Research Applications
Copolymerization : Trifluorovinyl ether (TFVE) monomers, which can generate trifluorovinyl radicals during polymerization, have been copolymerized with other vinyl monomers to create polymers with unique properties .
- Ethyl Vinyl Ether (EVE) and Vinyl Acetate (VAc) : TFVE monomers like 1-(2-phenoxyethoxy)-1,2,2-trifluoroethene (Ph-TFVE) and 1-[2-(2-ethoxy-ethoxy)ethoxy]-1,2,2-trifluoroethene (Et-TFVE) have been copolymerized with EVE and VAc via redox-initiated aqueous emulsion polymerization . The resulting copolymers can be further modified through partial hydrolysis to introduce vinyl alcohol (VA), leading to terpolymers like poly(Ph-TFVE-co-VAc-co-VA) and poly(Et-TFVE-co-VAc-co-VA) .
It has been found that EVE does not readily homopolymerize under free radical conditions, suggesting that any copolymer formed with TFVE would likely have an alternating structure . VAc, on the other hand, is valuable as a precursor to vinyl alcohol (VA), which introduces a reactive functional group into the repeat unit .
Synthesis of Fluorinated Compounds: Trifluorovinyl compounds are used as building blocks in the synthesis of various fluorinated organic molecules .
- Cyclic Ethers : Trifluorovinyl ether derivatives can be used to prepare cyclic ethers possessing fluoroalkyl substituents .
Free-radical additions to haloolefins: Trifluoromethanesulfenyl chloride can undergo free-radical addition reactions with haloolefins, leading to the formation of various trifluoromethyl-containing compounds .
** পদার্থের বিশ্লেষণ:** Density Functional Theory (DFT) calculations: DFT methods are employed to study the structural and vibrational properties of molecules containing trifluoromethyl groups, offering insights into their reactivity and behavior .
Data Table: Properties of Hydrofluorocarbons (HFCs)
Some data regarding related Hydrofluorocarbons is available, including:
HFC | Blood-Air Coefficient | Water-Air Coefficient | Oil-Air Coefficient |
---|---|---|---|
1,1-difluoroethane (HFC152a) | 1.08 | 1.11 | 5.6 |
1,1,1-trifluoroethane (HFC143a) | 0.15 | 0.15 | 1.90 |
1,1,1,2-tetrafluoroethane (HFC134a) | 0.36 | 0.35 | 3.5 |
1,1,1,2,2-pentafluoroethane (HFC125) | 0.083 | 0.074 | 1.71 |
1,1,1,3,3-pentafluoropropane (HFC245fa) | 0.62 | 0.58 | 12.1 |
Mechanism of Action
The mechanism of action of trifluorovinyl radicals involves their high reactivity, which allows them to participate in various radical-mediated reactions. The radicals can undergo addition, substitution, and polymerization reactions, often involving the abstraction of hydrogen atoms or the formation of new carbon-carbon bonds. The presence of fluorine atoms enhances the stability of the radical and influences its reactivity .
Comparison with Similar Compounds
Vinyl Radical (C₂H₃): The non-fluorinated counterpart of the trifluorovinyl radical, with different reactivity and stability.
Difluorovinyl Radical (C₂F₂H): A partially fluorinated vinyl radical with intermediate properties between the vinyl and trifluorovinyl radicals.
Perfluorovinyl Radical (C₂F₄): A fully fluorinated vinyl radical with even higher stability and reactivity compared to the this compound.
Uniqueness: The this compound is unique due to its balance of reactivity and stability provided by the three fluorine atoms. This makes it particularly useful in the synthesis of high-performance materials and specialized polymers .
Biological Activity
The trifluorovinyl radical (TFV) is a highly reactive species characterized by the molecular formula C2F3. Its unique structure, featuring three fluorine atoms bonded to a vinyl group, imparts distinct chemical properties that have garnered interest in various fields, including medicinal chemistry and materials science. This article explores the biological activity of the this compound, focusing on its synthesis, reactivity, and potential applications in drug development.
The this compound is notable for its high reactivity due to the presence of the radical center and the electronegative fluorine atoms, which stabilize the radical through resonance effects. The radical can participate in various chemical reactions, including polymerization and cycloaddition processes.
Table 1: Key Properties of this compound
Property | Value |
---|---|
Molecular Formula | C2F3 |
Molecular Weight | 81.0166 g/mol |
IUPAC Name | This compound |
CAS Registry Number | 4605-17-8 |
Structure | This compound Structure |
Synthesis of this compound
The synthesis of trifluorovinyl radicals typically involves the thermal or photochemical decomposition of precursors such as trifluorovinyl ethers or sulfonium salts. Recent studies have demonstrated effective methods for generating these radicals in situ, allowing for their use in subsequent reactions.
- Methodology : One approach involves the use of photocatalysts to facilitate the generation of trifluorovinyl radicals from suitable precursors under light irradiation. For example, a sulfonium salt can be irradiated in the presence of a photocatalyst to yield trifluorovinyl radicals effectively .
Case Studies
- Antitumor Activity : Research has indicated that compounds containing trifluorovinyl groups exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of trifluorovinyl-containing compounds have been shown to inhibit tumor growth by inducing apoptosis and disrupting cellular signaling pathways involved in cancer progression .
- Antimicrobial Properties : Some studies suggest that trifluorovinyl derivatives possess antimicrobial activity. The introduction of trifluorovinyl groups into existing antimicrobial agents has been explored to enhance their efficacy against resistant strains of bacteria .
- Reactivity with Biological Molecules : The reactivity of trifluorovinyl radicals with biomolecules can lead to modifications that alter their function. For example, interactions with nucleophilic sites on proteins or DNA can result in significant biological effects, potentially leading to therapeutic applications or toxicological concerns .
The mechanisms by which trifluorovinyl radicals exert their biological effects are not fully understood but may involve:
- Oxidative Stress Induction : Reactive oxygen species (ROS) generated during reactions with biomolecules can lead to oxidative damage.
- Signal Transduction Pathway Modulation : Compounds containing trifluorovinyl groups may interfere with key signaling pathways, such as those involving NF-κB or MAPK, affecting cell proliferation and survival.
Properties
CAS No. |
4605-17-8 |
---|---|
Molecular Formula |
C2F3 |
Molecular Weight |
81.02 g/mol |
InChI |
InChI=1S/C2F3/c3-1-2(4)5 |
InChI Key |
MHNPWFZIRJMRKC-UHFFFAOYSA-N |
Canonical SMILES |
[C](=C(F)F)F |
Origin of Product |
United States |
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